molecular formula C10H15IN2 B13321690 1-cyclopentyl-4-iodo-3,5-dimethyl-1H-pyrazole

1-cyclopentyl-4-iodo-3,5-dimethyl-1H-pyrazole

Cat. No.: B13321690
M. Wt: 290.14 g/mol
InChI Key: VFNKWVNAKLTXEH-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-iodo-3,5-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C10H15IN2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Mechanism of Action

The mechanism by which 1-cyclopentyl-4-iodo-3,5-dimethyl-1H-pyrazole exerts its effects depends on its specific application:

Comparison with Similar Compounds

Uniqueness: 1-Cyclopentyl-4-iodo-3,5-dimethyl-1H-pyrazole is unique due to the presence of both cyclopentyl and iodine substituents, along with the 3,5-dimethyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H15IN2

Molecular Weight

290.14 g/mol

IUPAC Name

1-cyclopentyl-4-iodo-3,5-dimethylpyrazole

InChI

InChI=1S/C10H15IN2/c1-7-10(11)8(2)13(12-7)9-5-3-4-6-9/h9H,3-6H2,1-2H3

InChI Key

VFNKWVNAKLTXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCCC2)C)I

Origin of Product

United States

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